2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure containing nitrogen atoms, and a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core and the thiazole ring. One common synthetic route involves the reaction of isatin with o-amino N-aryl/alkyl benzamides in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) to form the desired compound
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the correct temperature, pressure, and pH levels, and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its quinazolinone core makes it a versatile intermediate in the construction of various heterocyclic compounds.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing new therapeutic agents.
Medicine
The compound has been investigated for its potential medicinal properties, including its anticancer activity. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to various enzymes and receptors, leading to the modulation of biological pathways. The thiazole ring contributes to the compound's ability to interact with sulfur-containing amino acids in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetate: : This compound is structurally similar but lacks the thiazole ring and the pyridin-3-yl group.
(2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-3-methylbutanoic acid: : This compound has a similar quinazolinone core but a different side chain.
2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid: : This compound features an ethyl group on the quinazolinone core, making it structurally distinct.
Uniqueness
The uniqueness of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide lies in its combination of the quinazolinone core and the thiazole ring, which provides it with distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c24-15(22-17-20-14(10-27-17)11-4-3-7-19-8-11)9-23-16(25)12-5-1-2-6-13(12)21-18(23)26/h1-8,10H,9H2,(H,21,26)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPYKFXCAGHQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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